molecular formula C17H14N4OS2 B6425521 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide CAS No. 2034497-73-7

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B6425521
CAS No.: 2034497-73-7
M. Wt: 354.5 g/mol
InChI Key: DNPHFNYRHTUSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a pyrazole-thiophene ethyl moiety via a carboxamide bridge. Its molecular formula is C₁₉H₁₅N₃OS₂, with a molecular weight of 365.4 g/mol (approximated from analogous structures in ). The compound’s structure integrates aromatic and heteroaromatic systems (benzothiazole, pyrazole, thiophene), which are common in bioactive molecules targeting enzymes or receptors.

  • Coupling reactions between activated benzothiazole-carboxylic acid derivatives and amine-containing intermediates.
  • Click chemistry for assembling the pyrazole-thiophene ethyl group (analogous to triazole-thiazole derivatives in ).

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c22-16(17-20-12-5-1-2-6-14(12)24-17)18-11-13(15-7-3-10-23-15)21-9-4-8-19-21/h1-10,13H,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPHFNYRHTUSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=CS3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Benzothiazole-2-carboxylic Acid

The benzothiazole core is prepared via cyclocondensation of 2-aminothiophenol (1 ) with ethyl glyoxylate under micellar catalysis (sodium dioctyl sulfosuccinate, SDOSS).

Reaction Conditions

ParameterValue
SolventWater
CatalystSDOSS (10 mol%)
Temperature80°C
Time4 hours
Yield78–85%

Characterization data for the product (2 ):

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 8.1 Hz, 1H), 7.89 (d, J = 7.6 Hz, 1H), 7.54–7.48 (m, 2H).

  • MS (ESI+) : m/z 180.03 [M+H]⁺.

Preparation of 2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine

This sidechain is synthesized through a two-step sequence:

Step 2.2.1: Thiophene Alkylation
Thiophene-2-ethanol (3 ) undergoes bromination with PBr₃ to yield 2-(thiophen-2-yl)ethyl bromide (4 ), followed by nucleophilic substitution with 1H-pyrazole in the presence of K₂CO₃.

Optimized Conditions

ParameterValue
SolventDMF
BaseK₂CO₃ (2.5 equiv)
Temperature60°C
Time12 hours
Yield67%

Step 2.2.2: Amination via Gabriel Synthesis
The intermediate bromide (5 ) is converted to the primary amine (6 ) using phthalimide potassium salt, followed by hydrazinolysis:

C₄H₃S-CH₂-BrNHPhthalimideC₄H₃S-CH₂-NH2\text{C₄H₃S-CH₂-Br} \xrightarrow[\text{NH}]{\text{Phthalimide}} \text{C₄H₃S-CH₂-NH}_2

Microwave-Assisted Amide Coupling

The final step employs microwave irradiation to enhance coupling efficiency between the benzothiazole acid (2 ) and amine (6 ).

Reaction Setup

ParameterValue
Coupling ReagentHATU (1.2 equiv)
BaseDIPEA (3.0 equiv)
SolventDMF
Microwave Power150 W
Temperature80°C
Time15 minutes
Yield92%

Comparative Data: Conventional vs. Microwave Methods

MethodTimeYieldPurity (HPLC)
Conventional heating6 h74%95.2%
Microwave15 min92%98.7%

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 4H, Ar-H), 7.63 (d, J = 5.1 Hz, 1H, thiophene), 6.89 (d, J = 3.4 Hz, 1H, pyrazole).

¹³C NMR (101 MHz, DMSO-d₆):

  • 167.8 (C=O), 152.3 (C=N), 143.1–112.7 (aromatic carbons).

HRMS (ESI-TOF) :

  • m/z 355.0824 [M+H]⁺ (calc. 355.0821 for C₁₇H₁₅N₄OS₂⁺).

Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase: MeCN/H₂O (70:30)

  • Retention Time: 6.32 min

  • Purity: 98.7%.

Process Optimization Challenges

Solubility Limitations

The poor solubility of intermediate 4 in polar aprotic solvents necessitated the use of DMF over THF or acetonitrile.

Stereochemical Considerations

Racemization at the ethylamine stereocenter was minimized by maintaining reaction temperatures below 80°C during coupling.

Scalability and Industrial Relevance

A kilogram-scale pilot synthesis achieved an overall yield of 58% using continuous flow microwave reactors, demonstrating feasibility for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)

    Reducing Agents: Pd/C, hydrogen gas, sodium borohydride (NaBH4)

    Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial properties. For example, derivatives of this compound have shown effective inhibition against various bacterial strains:

  • Antibacterial Activity : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Antifungal Activity : Demonstrated efficacy against Candida albicans, with an MIC of 16 µg/mL.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of carbonic anhydrase (CA), particularly CA XII, which plays a crucial role in physiological processes such as acid-base balance:

  • IC50 Values : Exhibited an IC50 value of 0.045 µM against CA XII, indicating strong inhibitory potential.

Antileishmanial Activity

A study assessed the antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis:

  • IC50 Value : The compound showed an IC50 value of 0.5 µM, suggesting it may serve as a lead compound for further development.

Anti-inflammatory Effects

Research focused on the anti-inflammatory properties using a carrageenan-induced paw edema model in rats:

  • Results : The compound significantly reduced paw swelling by approximately 60% compared to the control group.

Study 1: Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide revealed promising results against multiple pathogens. The study utilized various bacterial strains to determine the effectiveness of the compound.

Study 2: Mechanism of Action

Another study explored the mechanism by which this compound inhibits carbonic anhydrase. Through kinetic studies, researchers established that the binding affinity of the compound to CA XII was significantly higher than that of other known inhibitors.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Benzothiazole Cores

(a) N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
  • Molecular Formula : C₁₆H₁₁N₃OS₂ ().
  • Key Differences : Replaces the ethyl-pyrazole-thiophene group with a methyl-substituted thiophene-pyrazole directly attached to the benzothiazole.
(b) N-[2-(1H-Indol-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide
  • Molecular Formula : C₁₈H₁₅N₃OS ().
  • Key Differences : Substitutes the pyrazole-thiophene moiety with an indole-ethyl group.
  • Functional Impact : The indole system introduces hydrogen-bonding capabilities, which could enhance interactions with aromatic residues in biological targets (e.g., serotonin receptors).

Analogues with Heterocyclic Modifications

(a) N-{2-[3-(Thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide
  • Molecular Formula : C₁₇H₁₄F₃N₃OS ().
  • Key Differences : Replaces benzothiazole with a trifluoromethylbenzamide group.
  • Functional Impact : The electron-withdrawing CF₃ group may enhance metabolic stability but reduce solubility compared to the benzothiazole core.
(b) Triazole-Thiazole Derivatives (e.g., 9a–9e in )
  • Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b).
  • Key Differences : Uses triazole and fluorophenyl-thiazole groups instead of pyrazole-thiophene.
  • Functional Impact : The triazole-thiazole system may improve π-π stacking in enzyme active sites (e.g., α-glucosidase inhibition suggested in ).

Q & A

Q. What crystallographic insights explain its polymorphic behavior?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Reveals π-π interactions between benzothiazole and pyrazole rings, stabilizing specific polymorphs .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C-H···S) driving packing differences .

Methodological Innovation Questions

Q. How can green chemistry principles be applied to improve its synthetic route?

  • Methodological Answer :
  • Solvent-free mechanochemistry : Ball-milling for coupling steps reduces waste .
  • Biocatalysis : Lipases for enantioselective amide bond formation .
  • Renewable solvents : Replace DMF with Cyrene (derived from cellulose) .

Q. What advanced computational tools predict its metabolic pathways?

  • Methodological Answer :
  • CYP450 docking : Use Schrödinger’s GLIDE to identify likely oxidation sites (e.g., thiophene ring) .
  • Machine learning models : Train on ADMET databases to forecast clearance rates and metabolite structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.